2-(2-methylcyclopentylidene)acetic acid

Descripción general

Descripción

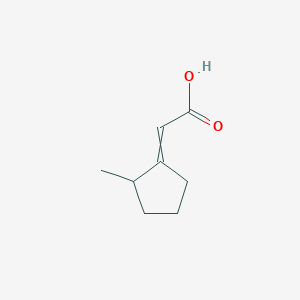

“2-(2-methylcyclopentylidene)acetic acid” is an organic compound with the CAS Number: 161724-58-9 . It has a molecular weight of 140.18 and its IUPAC name is (2E)- (2-methylcyclopentylidene)ethanoic acid . The compound appears as a powder .

Molecular Structure Analysis

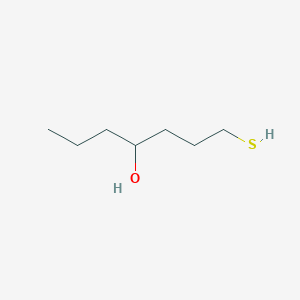

The molecular structure of “this compound” is given by the InChI code: 1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3, (H,9,10)/b7-5+ . This indicates that it is essentially a methyl group with a carboxyl functional group attached to it .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 140.18 . It appears as a powder and should be stored at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The study of acylaryloxyacetic acid derivatives, including compounds similar to "2-(2-methylcyclopentylidene)acetic acid," shows these substances possess notable diuretic properties, characterized by their saluretic and uricosuric effects. The presence of alkyl substituents, particularly methyl groups, enhances their activity, underlining the compound's potential in developing treatments for conditions requiring diuresis or uric acid excretion enhancement (Woltersdorf et al., 1977).

Coordination Chemistry and Medicinal Applications

Research on tetraazacycle complexes, comparing acetic acid and methylphosphonic or methylphosphinic acid analogues, reveals the nuanced effects of different pendant arms on complex stability with metals like copper and lanthanides, which have medicinal relevance, particularly in MRI contrast agent development and other therapeutic applications (Lukeš et al., 2001).

Organic Synthesis and Catalysis

In the domain of organic synthesis, N-heterocyclic carbenes, including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification/acylation reactions involving esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate, indicating the potential of "this compound" derivatives in synthesizing ester compounds through environmentally benign processes (Grasa et al., 2002; 2003).

Toxicology and Environmental Science

A scientometric review on the toxicity of 2,4-dichlorophenoxyacetic acid, a compound with structural similarity to "this compound," highlights the global research trends and gaps in understanding the environmental and health impacts of herbicides. This review emphasizes the importance of studying the molecular biology, gene expression, and degradation pathways of such compounds to mitigate their toxic effects and improve safety profiles (Zuanazzi et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methylcyclopentylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBLMIOXQBDRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)

![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)